molecular formula C11H12O5 B12124298 Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-00-5

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Cat. No.: B12124298
CAS No.: 82873-00-5
M. Wt: 224.21 g/mol
InChI Key: OEYMOUQMICGHPX-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester is an organic compound with the molecular formula C11H12O4 It is a derivative of propanoic acid and contains a benzodioxole moiety, which is a common structural motif in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester typically involves the esterification of 3-(1,3-benzodioxol-5-yloxy)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions.

Major Products Formed

    Hydrolysis: 3-(1,3-benzodioxol-5-yloxy)propanoic acid and methanol.

    Reduction: 3-(1,3-benzodioxol-5-yloxy)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-: The parent acid form of the ester.

    Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, ethyl ester: An ethyl ester derivative with similar properties.

    Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, butyl ester: A butyl ester derivative with potentially different solubility and reactivity.

Uniqueness

Propanoic acid, 3-(1,3-benzodioxol-5-yloxy)-, methyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the benzodioxole moiety also imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.

Biological Activity

Methyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate, also known by its CAS number 57906-98-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • LogP : 1.52090
  • PSA (Polar Surface Area) : 44.76 Ų

These properties suggest that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic effects of benzodioxol derivatives, which include compounds structurally related to this compound. For instance, a derivative demonstrated significant inhibition of α-amylase with an IC₅₀ value of 0.68 µM, indicating potential for managing postprandial blood glucose levels . This suggests that this compound could exhibit similar properties due to structural similarities.

2. Cytotoxicity and Cancer Research

The cytotoxic effects of benzodioxol derivatives have been investigated in various cancer cell lines. One study reported that certain derivatives showed significant activity against cancer cells with IC₅₀ values ranging from 26 to 65 µM . While specific data on this compound is limited, its structural analogs suggest potential anticancer properties worth exploring.

3. Antiviral Activity

Research into anti-virulence therapeutics has identified compounds that inhibit virulence factors in pathogenic bacteria. Although direct studies on this compound are sparse, the benzodioxole moiety is often associated with bioactive compounds that can modulate immune responses and inhibit pathogen growth .

Case Studies

Case Study 1: Antidiabetic Effects in Animal Models
In a controlled study involving streptozotocin-induced diabetic mice, a similar benzodioxol derivative was administered to evaluate its impact on blood glucose levels. The results indicated a significant reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses of the compound . This underscores the potential for this compound in diabetes management.

Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that certain benzodioxole derivatives exhibited selective cytotoxicity without affecting normal cells significantly. For example, compound IIc showed an IC₅₀ greater than 150 µM against normal Hek293t cells while being effective against cancer cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Properties

CAS No.

82873-00-5

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yloxy)propanoate

InChI

InChI=1S/C11H12O5/c1-13-11(12)4-5-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3

InChI Key

OEYMOUQMICGHPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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